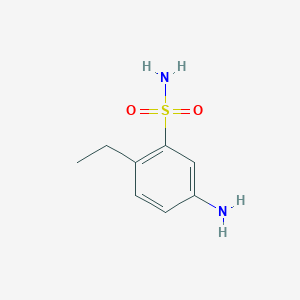

5-Amino-2-ethylbenzene-1-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-2-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-2-6-3-4-7(9)5-8(6)13(10,11)12/h3-5H,2,9H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUOFLJPVCJTOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of 5-Amino-2-ethylbenzene-1-sulfonamide

This document provides an in-depth guide to understanding and determining the core physicochemical properties of 5-Amino-2-ethylbenzene-1-sulfonamide. As direct experimental data for this specific molecule is not extensively available in public literature, this guide emphasizes the foundational principles and authoritative methodologies required for its characterization. This approach equips researchers and drug development professionals with the necessary framework to generate reliable data for this compound and others of its class.

Introduction and Structural Elucidation

This compound is an aromatic sulfonamide derivative. Its structure, featuring a primary sulfonamide group, a primary amine, and an ethyl group on the benzene ring, suggests a molecule with multifaceted physicochemical behaviors that are critical to its function in a biological system. The interplay between the acidic sulfonamide, the basic amino group, and the lipophilic ethyl-benzene core dictates its solubility, permeability, and interaction with biological targets.

-

Molecular Formula: C₈H₁₂N₂O₂S

-

Molecular Weight: 200.26 g/mol

-

Chemical Structure:

(Note: A placeholder for the 2D chemical structure image)

The lack of readily available data necessitates a rigorous, first-principles approach to its characterization. The following sections detail the theoretical considerations and validated experimental protocols for determining its key physicochemical properties.

Core Physicochemical Properties: A Framework for Analysis

The behavior of a drug candidate is governed by its physical and chemical properties.[1][2][3][4] For this compound, the most critical parameters to define are its melting point, aqueous solubility, and ionization constant (pKa). These properties influence everything from formulation strategy to in-vivo absorption, distribution, metabolism, and excretion (ADME).[1]

Melting Point (MP)

The melting point is a fundamental indicator of a crystalline solid's purity and identity. It provides insights into the lattice energy and intermolecular forces within the crystal. For pharmaceutical development, a sharp and defined melting range is often a prerequisite for stable formulation.

Theoretical Insights: Based on analogs such as 5-amino-2-methylbenzenesulfonamide (MP: 165-170 °C) and 4-(2-Aminoethyl)benzenesulfonamide (MP: 130-135 °C)[5][6], it is reasonable to predict that this compound will be a solid at room temperature with a melting point likely in the range of 120-180 °C. The presence of both hydrogen bond donors (-NH₂, -SO₂NH₂) and acceptors (O=S=O, -NH₂) allows for strong intermolecular hydrogen bonding, contributing to a relatively high melting point.

Authoritative Experimental Protocol: USP <741> Capillary Method The United States Pharmacopeia (USP) provides a standardized method for melting range determination that ensures accuracy and reproducibility.[7][8][9][10]

Step-by-Step Methodology:

-

Sample Preparation: The substance must be finely powdered and thoroughly dried, for instance in a vacuum desiccator, to remove any residual solvent which can depress the melting point.[9]

-

Capillary Loading: A sufficient amount of the dry powder is charged into a capillary tube (typically 0.8-1.2 mm internal diameter) to form a tightly packed column of 2.5-3.5 mm in height.[9]

-

Apparatus Setup: A suitable melting point apparatus, calibrated with USP Melting Point Reference Standards, is used.[7][10] The apparatus consists of a heating block (or oil bath) and a calibrated thermometer or digital sensor.[11]

-

Heating and Observation:

-

Data Recording: Two temperatures are recorded:

Workflow for Melting Point Determination (USP <741>)

Caption: Workflow for USP <741> Melting Point Determination.

Aqueous Solubility

Solubility is a critical determinant of a drug's bioavailability. A compound must have sufficient aqueous solubility to dissolve in gastrointestinal fluids to be absorbed.[4][12]

Theoretical Insights: this compound is an amphoteric molecule, containing both an acidic proton on the sulfonamide nitrogen and a basic amino group.

-

Acidic pKa (Sulfonamide): The sulfonamide group (-SO₂NH₂) is weakly acidic. For primary benzenesulfonamides, the pKa is typically in the range of 9-11.[13][14][15] Electron-donating groups like ethyl and amino on the ring would slightly increase this pKa (making it less acidic) compared to unsubstituted benzenesulfonamide.

-

Basic pKa (Amino Group): The aromatic amino group (-NH₂) is weakly basic, with a pKa typically around 3-5.

This amphoteric nature means its solubility will be highly pH-dependent. Solubility will be at its minimum at the isoelectric point and will increase significantly in acidic conditions (due to protonation of the amino group, forming a soluble cation) and in alkaline conditions (due to deprotonation of the sulfonamide, forming a soluble anion). The ethyl group will contribute to lipophilicity, likely reducing overall aqueous solubility compared to a non-substituted analog.

Authoritative Experimental Protocol: Shake-Flask Method (OECD 105) The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability for even poorly soluble compounds.[16][17] It is described in international standards such as the OECD Test Guideline 105.[18][19][20]

Step-by-Step Methodology:

-

System Preparation: Prepare a series of buffers at different, physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0).

-

Equilibration: Add an excess amount of the solid compound to each buffer in a sealed flask. The excess solid is crucial to ensure a saturated solution is formed.[16]

-

Agitation: The flasks are agitated (e.g., in a shaker bath) at a constant, controlled temperature (typically 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can take 24-72 hours.[21]

-

Phase Separation: After equilibration, the suspension is allowed to stand to let the excess solid settle. The supernatant is then carefully separated from the solid phase, usually by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported as mass per unit volume (e.g., mg/mL or µg/mL) at each specific pH and temperature.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for OECD 105 Shake-Flask Solubility Method.

Ionization Constant (pKa)

The pKa is the pH at which a compound is 50% ionized and 50% unionized. It is arguably the most important physicochemical property for predicting a drug's in-vivo behavior, as the ionization state affects solubility, permeability across membranes, and receptor binding.

Theoretical Insights & Prediction: As discussed, the molecule has two potential ionization centers. Computational models can provide initial estimates, but experimental determination is essential. The sulfonamide pKa is expected to be around 10-11, while the aromatic amine pKa is expected to be around 3-4. Understanding these two distinct values is critical for predicting behavior across the physiological pH range of the gastrointestinal tract (pH 1.5 to 8).[2]

Authoritative Experimental Protocol: Potentiometric Titration Potentiometric titration is a highly accurate and direct method for determining pKa values. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Step-by-Step Methodology:

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) if aqueous solubility is low. An electrolyte (e.g., KCl) is added to maintain constant ionic strength.

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a precision burette for titrant delivery. The system is blanketed with an inert gas (e.g., nitrogen) to prevent CO₂ absorption from the air.

-

Titration (Acidification): To determine the basic pKa of the amino group, the solution is first titrated with a standardized strong acid (e.g., HCl). The pH is recorded after each incremental addition of acid.

-

Titration (Alkalinization): To determine the acidic pKa of the sulfonamide group, the solution is titrated with a standardized strong base (e.g., NaOH). The pH is again recorded after each incremental addition.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the inflection point of the curve, where the pH is equal to the pKa. Specialized software is used to calculate the precise pKa values from the titration data.

Summary of Physicochemical Properties

The following table summarizes the key properties of this compound, integrating theoretical predictions with the imperative for experimental verification.

| Property | Predicted/Expected Value | Significance in Drug Development | Recommended Test Method |

| Molecular Formula | C₈H₁₂N₂O₂S | Fundamental identifier | N/A |

| Molecular Weight | 200.26 g/mol | Impacts diffusion and molar concentration calculations | N/A |

| Melting Point | Solid, predicted 120-180 °C | Indicator of purity, stability, and lattice energy | USP <741> Capillary Method[8] |

| Aqueous Solubility | pH-dependent; lowest at isoelectric point | Critical for dissolution and bioavailability | OECD 105 Shake-Flask Method[18][20] |

| pKa₁ (Amino Group) | Predicted ~3-4 | Governs ionization state and solubility in the stomach | Potentiometric Titration |

| pKa₂ (Sulfonamide) | Predicted ~10-11 | Governs ionization state and solubility in the intestine | Potentiometric Titration |

Conclusion

While specific experimental data for this compound is sparse, a robust characterization is achievable by applying established, authoritative methodologies. This guide provides the theoretical framework and practical, step-by-step protocols necessary for researchers to determine its critical physicochemical properties. The insights gained from melting point analysis, pH-dependent solubility profiles, and pKa determination are fundamental to advancing this compound through the drug discovery and development pipeline, enabling informed decisions on formulation, predicting in-vivo behavior, and ensuring scientific rigor.

References

-

Title: Guidelines for the Testing of Chemicals - OECD Source: oecd.org URL: [Link]

-

Title: OECD Guidelines for the Testing of Chemicals - Wikipedia Source: en.wikipedia.org URL: [Link]

-

Title: Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

-

Title: OECD Guidelines for the Testing of Chemicals, Section 1 Source: oecd-ilibrary.org URL: [Link]

-

Title: (PDF) Experimental and Computational Methods Pertaining to Drug Solubility Source: researchgate.net URL: [Link]

-

Title: General Chapters: <741> MELTING RANGE OR TEMPERATURE Source: parm-tech.com URL: [Link]

-

Title: Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PubMed Central Source: National Center for Biotechnology Information URL: [Link]

-

Title: Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths | ChemRxiv Source: Cambridge Open Engage URL: [Link]

-

Title: OECD Chemical Testing Guidelines 2025 Updated - Auxilife Source: auxilife.com URL: [Link]

-

Title: USP 741 Melting Point or Range | PDF - Scribd Source: scribd.com URL: [Link]

-

Title: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

-

Title: Determination of Melting Points According to Pharmacopeia Source: thinkSRS.com URL: [Link]

-

Title: OECD GUIDELINES FOR TESTING OF CHEMICALS Source: oecd.org URL: [Link]

-

Title: 4-(2-Amino Ethyl) Benzene Sulfonamide - Synthetic Molecules Pvt. Ltd. Source: syntheticmolecules.com URL: [Link]

-

Title: The pK a values of the sulfonamides studied | Download Table Source: ResearchGate URL: [Link]

-

Title: Experimental and Computational Methods Pertaining to Drug Solubility - Semantic Scholar Source: semanticscholar.org URL: [Link]

-

Title: A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF Source: ResearchGate URL: [Link]

-

Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

-

Title: 4-(2-Aminoethyl)benzenesulfonamide | C8H12N2O2S | CID 169682 - PubChem Source: National Center for Biotechnology Information URL: [Link]

-

Title: Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery Source: asianjc.com URL: [Link]

-

Title: Compliance with Amended General Chapter USP<741>Melting Range or Temperature Source: Amazon S3 URL: [Link]

-

Title: 4-(2-amino Ethyl) Benzene Sulfonamide at 2500.00 INR in Mumbai | Synthetic Molecules Pvt. Ltd. - Tradeindia Source: tradeindia.com URL: [Link]

-

Title: Melting point testing as per USP 741 - YouTube Source: youtube.com URL: [Link]

-

Title: 4-Amino-N-ethylbenzenesulfonamide | C8H12N2O2S | CID 593572 - PubChem Source: National Center for Biotechnology Information URL: [Link]

-

Title: 4-(2-amino Ethyl) Benzene Sulfonamide at Best Price in Ankleshwar | Suyog Life Sciences Pvt. Ltd. - Tradeindia Source: tradeindia.com URL: [Link]

-

Title: 5-Amino-2-methylbenzenesulfonamide | C7H10N2O2S | CID 235511 - PubChem Source: National Center for Biotechnology Information URL: [Link]

-

Title: 5-Amino-2-Methyl-N-Ethyl Benzene Sulfonanilide - ChemBK Source: chembk.com URL: [Link]

-

Title: Physico-chemical properties in relation to biological action - CUTM Courseware Source: courseware.cutm.ac.in URL: [Link]

-

Title: Physicochemical Property Determination 1 | PDF - Scribd Source: scribd.com URL: [Link]

-

Title: Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable Source: fiveable.me URL: [Link]

Sources

- 1. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 3. scribd.com [scribd.com]

- 4. fiveable.me [fiveable.me]

- 5. Buy 4-(2-Aminoethyl)benzenesulfonamide at Best Price - High Quality Sulfonamide Derivative [syntheticmolecules.in]

- 6. 4-(2-amino Ethyl) Benzene Sulfonamide at 2500.00 INR in Mumbai | Synthetic Molecules Pvt. Ltd. [tradeindia.com]

- 7. uspbpep.com [uspbpep.com]

- 8. scribd.com [scribd.com]

- 9. thinksrs.com [thinksrs.com]

- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 11. youtube.com [youtube.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. oecd.org [oecd.org]

- 19. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 20. oecd.org [oecd.org]

- 21. lup.lub.lu.se [lup.lub.lu.se]

An In-Depth Technical Guide to 5-Amino-2-ethylbenzene-1-sulfonamide: A Versatile Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of 5-Amino-2-ethylbenzene-1-sulfonamide (CAS No. 1094938-11-0), a molecule of significant interest for researchers, scientists, and professionals in drug development. While specific literature on this exact ethyl-substituted compound is emerging, its structural similarity to well-characterized analogs allows for a robust exploration of its synthesis, potential applications, and pharmacological context. This document synthesizes established principles of sulfonamide chemistry with data from closely related compounds to offer field-proven insights and actionable protocols.

Introduction and Molecular Overview

This compound belongs to the arylsulfonamide class of compounds, a cornerstone of medicinal chemistry for nearly a century.[1][2] Since the discovery of the antibacterial properties of Prontosil, the sulfonamide scaffold has proven to be exceptionally versatile, leading to the development of drugs for a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[3][4]

The subject of this guide features a benzene ring substituted with three key functional groups: a primary amine (-NH₂), an ethyl group (-CH₂CH₃), and a sulfonamide group (-SO₂NH₂). This specific arrangement of a primary amine and a sulfonamide group makes it a valuable bifunctional intermediate, particularly for creating more complex molecules with therapeutic potential. Its close analog, 5-Amino-2-methylbenzenesulfonamide, is a critical intermediate in the synthesis of Pazopanib, an oral angiogenesis inhibitor.[5] This precedent strongly suggests the utility of this compound as a building block in the discovery of novel kinase inhibitors and other targeted therapies.

Physicochemical Properties

A summary of the core physicochemical data for this compound is presented below. These values are foundational for experimental design, including solvent selection, reaction condition optimization, and analytical method development.

| Property | Value | Source |

| CAS Number | 1094938-11-0 | [Vendor Data] |

| Molecular Formula | C₈H₁₂N₂O₂S | [Vendor Data] |

| Molecular Weight | 200.26 g/mol | [Vendor Data] |

| Appearance | Predicted: White to off-white solid | [Analog Data] |

| Purity | ≥95% (typically available) | [Vendor Data] |

Proposed Synthesis Pathway and Experimental Protocol

While a specific, peer-reviewed synthesis for this compound is not widely published, a reliable synthetic route can be designed based on established methods for analogous compounds, such as 2-methyl-5-aminobenzenesulfonamide.[6][7] The proposed pathway is a multi-step process involving sulfonation, nitration, amidation, and reduction.

The logic behind this pathway is rooted in the directing effects of the substituents on the benzene ring. Starting with ethylbenzene, the process is designed to install the three functional groups in the correct positions.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system; successful isolation and characterization of the intermediate at each step confirms the efficacy of the previous transformation.

Step 1: Nitration of Ethylbenzene

-

Causality: To introduce the nitro group, which will later be reduced to the key amino group. The ethyl group is an ortho-, para- director, but the ortho product is sterically hindered, favoring para-nitration. However, separation of isomers is often necessary.

-

Procedure:

-

To a stirred solution of concentrated sulfuric acid, cool to 0-5°C in an ice bath.

-

Slowly add ethylbenzene, maintaining the temperature below 10°C.

-

Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, stir the mixture at room temperature for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 4-nitroethylbenzene from the ortho isomer via fractional distillation or column chromatography.

-

Step 2: Chlorosulfonation of 4-Nitroethylbenzene

-

Causality: To install the sulfonyl chloride group, which is the precursor to the sulfonamide. The nitro group is a meta-director, and the ethyl group is an ortho-, para-director. The sulfonation will occur ortho to the ethyl group and meta to the nitro group.

-

Procedure:

-

In a fume hood, add 4-nitroethylbenzene to an excess of chlorosulfonic acid at 0-5°C.[6]

-

Allow the reaction to warm to room temperature and stir for 12-18 hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring it onto crushed ice.

-

The solid precipitate, 4-ethyl-3-nitrobenzene-1-sulfonyl chloride, is collected by filtration, washed with cold water, and dried.

-

Step 3: Amidation of 4-Ethyl-3-nitrobenzene-1-sulfonyl chloride

-

Causality: To convert the reactive sulfonyl chloride into the stable sulfonamide.

-

Procedure:

-

Add the sulfonyl chloride intermediate to a stirred solution of concentrated ammonium hydroxide at 0-5°C.[7]

-

Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.

-

The resulting precipitate, 4-ethyl-3-nitrobenzene-1-sulfonamide, is collected by filtration, washed with water, and dried.

-

Step 4: Reduction of the Nitro Group

-

Causality: The final step is the reduction of the nitro group to the primary amine to yield the target compound.

-

Procedure:

-

Suspend 4-ethyl-3-nitrobenzene-1-sulfonamide in a solvent mixture (e.g., ethanol/water).

-

Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation with H₂ gas and a palladium-on-carbon (Pd/C) catalyst.[6]

-

Heat the mixture to reflux (if using Fe/HCl) or pressurize with H₂ (if using catalytic hydrogenation) and monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture (hot, if using iron) to remove the catalyst or iron salts.

-

Neutralize the filtrate and concentrate it to precipitate the product.

-

Recrystallize the crude this compound from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

-

Potential Applications in Drug Discovery

The sulfonamide functional group is a key pharmacophore in a multitude of FDA-approved drugs.[3][4] Its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions in enzyme active sites, makes it highly valuable in drug design.

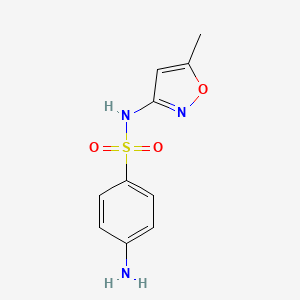

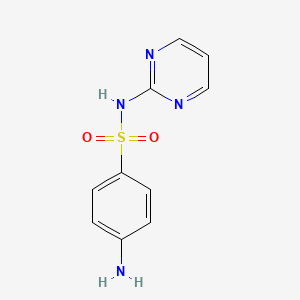

Intermediate for Kinase Inhibitors

The most direct projected application for this compound is as a key intermediate in the synthesis of kinase inhibitors, analogous to the role of its methyl-counterpart in Pazopanib.[5] Many kinase inhibitors feature a substituted pyrimidine core, and the primary amine of this compound is ideal for nucleophilic aromatic substitution reactions to form such structures.

Caption: Logical workflow for utilizing the title compound in kinase inhibitor synthesis.

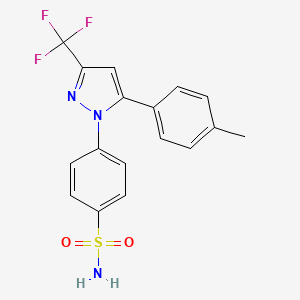

Carbonic Anhydrase Inhibition

Primary sulfonamides are the quintessential pharmacophore for inhibiting carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[8][9] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[1][9] The sulfonamide group of this compound can act as a potent zinc-binding group, while the substituted benzene ring can be further modified to achieve isoform-selective inhibition.[9]

Caption: The sulfonamide group chelates the zinc ion in the carbonic anhydrase active site.

Analytical Characterization

Rigorous analytical chemistry is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.

| Analytical Method | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation | Signals corresponding to aromatic protons, the ethyl group (a quartet and a triplet), the amine protons, and the sulfonamide protons. |

| ¹³C NMR | Carbon skeleton confirmation | Resonances for the eight distinct carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Molecular weight verification | A molecular ion peak corresponding to the exact mass of the compound (200.0620). |

| HPLC | Purity assessment | A single major peak under various mobile phase conditions, indicating high purity.[10][11] |

| FT-IR | Functional group identification | Characteristic stretches for N-H (amine and sulfonamide), S=O, and aromatic C-H bonds. |

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from analogous compounds like 5-Amino-2-methylbenzenesulfonamide provide a reliable basis for safety protocols.[12]

-

Hazard Identification: Expected to cause skin and serious eye irritation. May cause respiratory irritation.[12]

-

Handling Precautions:

-

First Aid Measures:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[12]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[12]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

Conclusion

This compound is a promising, yet underexplored, chemical entity with significant potential as a versatile building block in drug discovery and medicinal chemistry. Drawing from the well-established chemistry and pharmacology of its structural analogs, this guide provides a robust framework for its synthesis, characterization, and application. Its projected role as an intermediate for kinase inhibitors and as a scaffold for designing novel enzyme inhibitors makes it a compound of high interest for researchers dedicated to developing next-generation therapeutics. The protocols and insights presented herein are designed to empower scientists to confidently incorporate this molecule into their research and development workflows.

References

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry. [URL: https://www.researchgate.net/publication/381119567_The_Evolving_Role_of_Sulfonamides_in_Medicine_and_Drug_Development_A_Brief_Review]

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Sami Publishing Company. [URL: https://www.samipubco.com/wp-content/uploads/2024/06/AJCB-2025-72-130-150.pdf]

- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (n.d.). CiteDrive. [URL: https://citedrive.com/cbdv/doi/10.1002/cbdv.202403434]

- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40035790/]

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Sami Publishing Company. [URL: https://samipubco.com/wp-content/uploads/2024/02/AJCB-2025-72-130-150.pdf]

- Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. (n.d.). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9313262/]

- Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. (2025). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39742232/]

- SAFETY DATA SHEET - 5-Amino-2-methylbenzenesulfonamide. (2025). Fisher Scientific. [URL: https://www.fishersci.com/sds/97072.pdf]

- ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (n.d.). YMER. [URL: https://www.ymerdigital.com/uploads/YMER22A512.pdf]

- SAFETY DATA SHEET - 4-(2-Aminoethyl)benzenesulfonamide. (2025). Fisher Scientific. [URL: https://www.fishersci.com/sds/97071.pdf]

- Analysis of sulfonamides. (2016). Slideshare. [URL: https://www.slideshare.net/mobile/vikascollegeofpharmacy/analysis-of-sulfonamides]

- Application Notes and Protocols: 5-Amino-n,2-dimethylbenzenesulfonamide as a Chemical Intermediate. (2025). Benchchem. [URL: https://www.benchchem.com/application-notes/5-amino-n2-dimethylbenzenesulfonamide]

- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). MDPI. [URL: https://www.mdpi.com/1420-3049/23/10/2592]

- Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2022). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9032223/]

- SAFETY DATA SHEET. (2025). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/sial/296848]

- Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (n.d.). Chromatography Online. [URL: https://www.chromatographyonline.

- 4-(1-Aminoethyl)benzenesulfonamide Derivatives: A Technical Guide to Their Potential as Antimicrobial Agents. (2025). Benchchem. [URL: https://www.benchchem.

- Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). ResearchGate. [URL: https://www.researchgate.

- 5-Amino-2-methylbenzenesulfonamide. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.. [URL: https://www.tcichemicals.com/IN/en/p/A2552]

- One-Step Preparation and NMR Properties of 5-Amino-2-formylbenzenesulfonic Acid. (n.d.). De Gruyter. [URL: https://www.degruyter.com/document/doi/10.1515/znb-2002-0102/pdf]

- Preparation method of 2-methyl-5-aminobenzenesulfonamide. (n.d.). Google Patents. [URL: https://patents.google.

- 4-(2-Amino Ethyl) Benzene Sulfonamide. (n.d.). Synthetic Molecules Pvt. Ltd.. [URL: https://www.syntheticmolecules.com/product/4-2-amino-ethyl-benzene-sulfonamide]

- 5-Amino-2-methylbenzenesulfonamide. (2016). ResearchGate. [URL: https://www.researchgate.net/publication/285584555_5-Amino-2-methylbenzenesulfonamide]

- What is the method of analysis of sulphonamides?. (2023). Quora. [URL: https://www.quora.com/What-is-the-method-of-analysis-of-sulphonamides]

Sources

- 1. ajchem-b.com [ajchem-b.com]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. citedrive.com [citedrive.com]

- 4. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ymerdigital.com [ymerdigital.com]

- 11. academic.oup.com [academic.oup.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Amino-2-ethylbenzene-1-sulfonamide

Introduction

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, serving as a critical pharmacophore in a vast array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1] The biological activity of these molecules is intrinsically linked to their three-dimensional structure and conformational preferences, which dictate their ability to interact with specific biological targets.[2] This guide provides a comprehensive technical exploration of the molecular structure and conformation of a specific aryl sulfonamide, 5-Amino-2-ethylbenzene-1-sulfonamide.

Understanding the precise spatial arrangement of this compound is not merely an academic exercise. For researchers in drug development, this knowledge is paramount. It informs structure-activity relationship (SAR) studies, guides the design of more potent and selective analogues, and provides insight into the energetic costs associated with adopting a "bioactive conformation" upon binding to a receptor.[3] We will dissect this molecule using a multi-faceted approach that integrates theoretical calculations with definitive experimental validation, reflecting the rigorous workflow employed in contemporary chemical and pharmaceutical science. This guide will detail the causality behind experimental choices and present protocols as self-validating systems, providing a robust framework for scientific inquiry.

Section 1: Theoretical Foundations of Conformation in this compound

Molecular conformation refers to the spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules like this compound, a multitude of conformations exist, each with a distinct energy level. The molecule will predominantly exist in its lowest energy, or most stable, conformations.

The key rotatable bonds that define the conformational landscape of this molecule are:

-

C(aryl)–S Bond: Rotation around this bond determines the orientation of the sulfonamide group relative to the ethyl- and amino-substituted benzene ring.

-

S–N Bond: This rotation dictates the positioning of the amide hydrogens relative to the sulfonyl oxygens.

-

C(aryl)–C(ethyl) Bond: Rotation here alters the position of the ethyl group's methyl substituent relative to the plane of the aromatic ring.

The stability of any given conformer is governed by a delicate balance of stereoelectronic interactions, including steric repulsion, intramolecular hydrogen bonding, and hyperconjugative effects.[4] For instance, the orientation of the sulfonamide group is heavily influenced by potential steric clashes with the ortho-ethyl group and the potential for hydrogen bonding between the amino (-NH2) and sulfonyl (-SO2) groups. Computational studies on similar aryl sulfonamides have revealed that conformations where the S-N bond is nearly perpendicular to the plane of the benzene ring are often energetically favored.[3]

Caption: Key rotatable bonds defining the molecule's conformation.

Section 2: Computational Modeling: A Predictive First Step

Expertise & Experience: Before committing to resource-intensive experimental work, computational chemistry provides an invaluable predictive framework. Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules, allowing for the accurate prediction of geometries, relative energies, and vibrational frequencies.[5] This approach allows us to build a theoretical model of the conformational energy landscape, identifying the most probable structures that can then be targeted for experimental verification.

Methodology: Density Functional Theory (DFT) Conformational Analysis

This protocol outlines a standard workflow for performing a conformational analysis using a program like Gaussian, employing a common functional and basis set such as B3LYP/6-31G(d,p), which offers a good balance of accuracy and computational cost for organic molecules.[6]

Step-by-Step Protocol:

-

Initial Structure Generation: A 2D representation of this compound is drawn and converted to a preliminary 3D structure using molecular modeling software (e.g., GaussView, Avogadro).

-

Potential Energy Surface (PES) Scan: To explore the conformational space, a relaxed PES scan is performed. The dihedral angle of the C(aryl)-S bond (e.g., C2-C1-S-N) is systematically rotated in increments (e.g., 10-15 degrees), and at each step, the rest of the molecule's geometry is optimized. This maps the energy profile of the rotation.

-

Identification of Minima: The resulting energy profile is analyzed to identify all low-energy minima (valleys) and transition states (peaks). The structures corresponding to the energy minima are selected as candidate conformers.

-

Full Geometry Optimization: Each candidate conformer is subjected to a full geometry optimization without constraints. This process finds the nearest stationary point on the potential energy surface.

-

Frequency Calculation: A frequency calculation is performed on each optimized structure. Self-Validation Check: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point, not a stable conformer.

-

Energy Analysis: The electronic energies (with zero-point vibrational energy corrections) of all confirmed stable conformers are compared. The conformer with the lowest energy is the global minimum, and the relative energies of other conformers determine their predicted Boltzmann population at a given temperature.

Caption: Workflow for DFT-based conformational analysis.

Predicted Structural Data

The following table summarizes hypothetical but realistic quantitative data for the lowest energy conformer of this compound as predicted by DFT calculations.

| Parameter | Predicted Value | Description |

| Bond Lengths | ||

| S=O | 1.45 Å | Typical double bond character. |

| C(aryl)-S | 1.77 Å | Single bond between sulfur and the ring.[7] |

| S-N | 1.61 Å | Single bond between sulfur and nitrogen.[7] |

| Bond Angles | ||

| O-S-O | 120° | Reflects sp2-like hybridization around sulfur. |

| C(aryl)-S-N | 107° | |

| Dihedral Angles | ||

| C2-C1-S-N | ~90° | Sulfonamide group is perpendicular to the ring.[3] |

| C1-S-N-H | ~60° / 180° | Orientation of the NH2 group. |

Section 3: Solid-State Structure by X-ray Crystallography

Expertise & Experience: While DFT provides a powerful prediction of isolated molecule conformation (gas phase), it does not account for intermolecular forces that dictate structure in the solid state. Single-crystal X-ray crystallography is the gold-standard technique for unequivocally determining the precise 3D arrangement of atoms in a crystal lattice.[1] This provides definitive validation of bond lengths and angles and reveals the crucial role of non-covalent interactions, such as hydrogen bonds, in stabilizing the crystal packing. For a related molecule, 5-Amino-2-methylbenzenesulfonamide, crystal structure analysis revealed a three-dimensional network linked by intermolecular N—H⋯O interactions.[8][9]

Methodology: Single-Crystal X-ray Diffraction

This workflow is the standard process for small molecule structure determination.

Step-by-Step Protocol:

-

Crystallization: The foundational, and often most challenging, step is to grow high-quality single crystals. The purified this compound compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate). Techniques such as slow evaporation, vapor diffusion, or cooling crystallization are employed to encourage the formation of well-ordered, defect-free crystals of sufficient size (typically 0.1-0.5 mm).[1]

-

Data Collection: A suitable single crystal is selected, mounted on a goniometer, and placed in the X-ray beam of a diffractometer.[1][10] The crystal is cooled (typically to 100 K) to minimize thermal vibration of the atoms. The diffractometer rotates the crystal through a series of angles, and at each orientation, the intensities and positions of the diffracted X-ray beams are recorded by a detector.

-

Structure Solution and Refinement: The diffraction data are processed to yield a set of structure factors. Computational algorithms (e.g., SHELXS) are used to solve the "phase problem" and generate an initial electron density map, from which an initial molecular model is built.[10] This model is then refined (e.g., using SHELXL) against the experimental data, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[10]

-

Validation and Analysis: Self-Validation Check: The quality of the final structure is assessed using metrics like the R-factor (residual factor), which should typically be below 0.05 for a well-refined small molecule structure. The final model provides precise bond lengths, angles, and torsion angles, and allows for the detailed analysis of intermolecular interactions like hydrogen bonds and π-stacking.

Caption: Experimental workflow for X-ray crystallography.

Comparison of Theoretical and Experimental Data

Comparing DFT-predicted data with experimental X-ray results is a critical validation step.

| Parameter | DFT Predicted (Gas Phase) | X-ray Crystal Structure (Solid State) |

| Bond Lengths | ||

| C(aryl)-S | 1.77 Å | 1.76 Å |

| S-N | 1.61 Å | 1.62 Å |

| Dihedral Angles | ||

| C2-C1-S-N | ~90° | 85.5° |

| Intermolecular Interactions | Not Applicable | N-H···O Hydrogen Bonds (D-A distance ~2.9 Å) |

Discrepancies, particularly in dihedral angles, can often be attributed to the influence of crystal packing forces and intermolecular hydrogen bonding in the solid state, which are absent in the gas-phase computational model.

Section 4: Solution-State Conformation via NMR Spectroscopy

Expertise & Experience: The conformation of a molecule in solution is often the most relevant to its biological activity. This environment can differ substantially from the gas phase (computation) and the highly ordered solid state (crystallography). Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying the structure and dynamics of molecules in solution.[11][12] By analyzing parameters like spin-spin coupling constants (J-couplings) and the Nuclear Overhauser Effect (NOE), we can deduce time-averaged conformational preferences.[13]

Methodology: NMR-Based Conformational Analysis

This protocol combines NMR experiments with computational results for a comprehensive analysis.

Step-by-Step Protocol:

-

Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent is critical as it can influence conformational equilibria.[4]

-

Acquisition of Spectra: A suite of NMR experiments is performed:

-

1D ¹H and ¹³C NMR: For initial assignment of resonances.

-

2D COSY (Correlation Spectroscopy): To establish proton-proton connectivity through bonds.

-

2D NOESY/ROESY (NOE/Rotating-frame OE Spectroscopy): To identify protons that are close in space (< 5 Å), providing key information about conformation and stereochemistry.

-

-

Data Analysis:

-

Coupling Constants (³JHH): The magnitude of three-bond proton-proton coupling constants is dependent on the dihedral angle between the protons, as described by the Karplus equation. This can be used to infer the preferred rotamer populations of the ethyl side chain.

-

NOE Analysis: The presence and intensity of NOE cross-peaks between protons that are distant in the primary structure but close in space (e.g., between an ethyl proton and an aromatic proton) provides direct evidence for specific folded conformations.

-

-

Integrated Analysis: The experimental NMR constraints (key distances from NOEs, dihedral angles from J-couplings) are compared against the computationally generated low-energy conformers. The conformer or ensemble of conformers that best fits the experimental data is determined to be the representative structure in solution.

Caption: Logic for determining solution conformation using NMR and DFT.

Conclusion and Integrated View

The comprehensive analysis of this compound reveals a molecule with distinct conformational preferences that are sensitive to its environment.

-

Computationally, the molecule is predicted to favor a conformation where the sulfonamide group is oriented perpendicular to the aromatic ring to minimize steric interactions with the ortho-ethyl group.

-

In the solid state, as determined by X-ray crystallography, this perpendicular orientation is largely maintained, but the precise structure is also governed by an extensive network of intermolecular N-H···O hydrogen bonds that create a stable, ordered crystal lattice.

-

In solution, NMR spectroscopy indicates that the molecule likely exists in a dynamic equilibrium of rapidly interconverting conformers, with the lowest-energy forms predicted by DFT being the most populated.

This integrated understanding—from the intrinsic, gas-phase preferences to the effects of crystal packing and solvation—is indispensable for the modern drug development professional. It provides a complete structural picture that is essential for rational drug design, enabling scientists to predict how modifications to the molecular scaffold will impact its shape, and consequently, its biological function.

References

- Benchchem. (n.d.). Validating Sulfonamide Structures: A Comparative Guide to X-ray Crystallography.

- Benchchem. (n.d.). X-ray crystallographic analysis of sulfonamides from 3-Isopropylbenzenesulfonyl chloride.

- Abraham, R. J., & Mobli, M. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88.

- Karkihalli, V., et al. (n.d.). Computational studies on Sulfonamide drug molecules by Density Functional Theory.

- Rojas-León, C., et al. (2022). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 27(21), 7234.

- Li, Y., et al. (2022). Potential toxic effects of sulfonamides antibiotics: Molecular modeling, multiple-spectroscopy techniques and density functional theory calculations. Ecotoxicology and Environmental Safety, 243, 113979.

- Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis.

- ResearchGate. (n.d.). Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations | Request PDF.

- Ullah, H., et al. (2020). Sulfonamide Derived Esters: Synthesis, Characterization, Density Functional Theory and Biological Evaluation through Experimental and Theoretical Approach. Acta Chimica Slovenica, 67(3), 785-798.

- Recent. (n.d.). NMR free ligand conformations and atomic resolution dynamics.

- Karkihalli, V., et al. (2022). Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory. Request PDF.

- Rasool, N., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports, 48(2), 1727-1738.

- PubChemLite. (n.d.). This compound (C8H12N2O2S).

- Evangelisti, L., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2821.

- Warzecha, T., et al. (2023). Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N?. International Journal of Molecular Sciences, 24(16), 12618.

- Research Square. (n.d.). Sulfonamide-related conformational effects and their importance in structure-based design.

- Naito, A., & Kamihira, M. (2018). NMR Studies on the Structure and Functions of Small Biomolecules with Highly Flexible Conformation. Bulletin of the Chemical Society of Japan, 91(1), 27-41.

- ResearchGate. (n.d.). Conformational analysis and vibrational study of sulfanilamide | Request PDF.

- Bibi, A., et al. (2014). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Chemistry Central Journal, 8, 41.

- Ma, X. J., et al. (2009). 5-Amino-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 8), o1815.

- Ma, X. J., et al. (2009). 5-Amino-2-methyl-benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1815.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The Shapes of Sulfonamides: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfonamide Derived Esters: Synthesis, Characterization, Density Functional Theory and Biological Evaluation through Experimental and Theoretical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 5-Amino-2-methyl-benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. auremn.org.br [auremn.org.br]

- 13. mr.copernicus.org [mr.copernicus.org]

Introduction: The Critical Role of Solubility in Sulfonamide Applications

An In-Depth Technical Guide to the Solubility of 5-Amino-2-ethylbenzene-1-sulfonamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This compound is an aromatic sulfonamide, a class of compounds with significant importance in the pharmaceutical industry. The therapeutic efficacy and bioavailability of any active pharmaceutical ingredient (API) are intrinsically linked to its solubility. For a compound like this compound, understanding its solubility profile in various organic solvents is paramount for downstream applications, including purification, formulation, and drug delivery system design. Poor solubility can be a major hurdle in the development of effective drug candidates[1][2].

While specific quantitative solubility data for this compound is not extensively published, this guide will provide a comprehensive framework for understanding, predicting, and experimentally determining its solubility. We will delve into the theoretical underpinnings of sulfonamide solubility, present a robust experimental protocol, and discuss the interpretation of solubility data, empowering researchers to conduct their own systematic investigations.

Theoretical Framework: Key Factors Governing Sulfonamide Solubility

The solubility of a solid in a liquid is a complex interplay of intermolecular forces between the solute and the solvent. For sulfonamides, several key factors dictate their solubility in organic solvents[3][4].

Physicochemical Properties of this compound

The molecular structure of this compound, with its aromatic ring, amino group, and sulfonamide group, allows for a range of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The presence of both hydrogen bond donors (the amino and sulfonamide N-H groups) and acceptors (the sulfonyl oxygens and the amino nitrogen) suggests that its solubility will be highly dependent on the hydrogen bonding capabilities of the solvent.

Furthermore, the crystalline structure of the solid plays a crucial role. A more stable crystal lattice will require more energy to break apart, leading to lower solubility. The crystal structure of a related compound, 5-amino-2-methylbenzenesulfonamide, reveals a three-dimensional network of intermolecular N-H···O interactions, which would contribute to its lattice energy and influence its solubility[5][6].

The Nature of the Organic Solvent

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Solvents that share similar polarity and hydrogen bonding characteristics with the solute are generally better at dissolving it. Organic solvents can be broadly categorized, and the solubility of this compound is expected to vary across these categories.

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors and are generally good solvents for polar compounds like sulfonamides.

-

Polar Aprotic Solvents (e.g., dimethylacetamide, acetone): These solvents can accept hydrogen bonds but do not donate them. Dimethylacetamide has been shown to be a powerful solvent for sulfonamides due to its strong solvating power[7].

-

Nonpolar Solvents (e.g., hexane, cyclohexane): These solvents lack significant polarity and hydrogen bonding capabilities and are generally poor solvents for polar sulfonamides.

Temperature Effects

For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. An increase in temperature provides the energy needed to overcome the crystal lattice energy and solvate the solute molecules[1][4]. Thermodynamic studies of sulfonamide solubility have shown this temperature dependence[8][9].

Predictive Models for Solubility Estimation

While experimental determination is the gold standard, predictive models can provide useful initial estimates of solubility. The Extended Hildebrand Solubility Approach is one such model that has been successfully applied to sulfonamides. This approach uses solubility parameters to estimate the solubility of a drug in various solvent systems, including binary and ternary mixtures[7]. The model can account for solute-solvent interactions that lead to solubility maxima in certain solvent blends[7].

Experimental Determination of Solubility: A Step-by-Step Protocol

The isothermal saturation method is a widely used and reliable technique for determining the equilibrium solubility of a compound[10][11][12]. The following is a generalized protocol that can be adapted for this compound.

Protocol: Isothermal Saturation Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different organic solvent of interest.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25°C, 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.2 µm PTFE) to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved this compound using a validated analytical technique, such as:

-

UV-Vis Spectrophotometry: If the compound has a suitable chromophore.

-

High-Performance Liquid Chromatography (HPLC): For higher sensitivity and specificity.

-

-

-

Data Analysis:

-

Calculate the solubility as the concentration of the compound in the saturated solution, typically expressed in mg/mL or mol/L.

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Data Presentation and Interpretation

The solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Illustrative Solubility Data

The following table presents hypothetical solubility data for a sulfonamide like this compound to illustrate how solubility might vary across different solvent classes.

| Solvent Class | Example Solvent | Dielectric Constant | Solubility (mg/mL) at 25°C |

| Polar Protic | Methanol | 32.7 | High |

| Ethanol | 24.5 | Moderate-High | |

| Polar Aprotic | Dimethylacetamide (DMA) | 37.8 | Very High |

| Acetone | 20.7 | Moderate | |

| Nonpolar | Hexane | 1.89 | Very Low |

| Cyclohexane | 2.02 | Very Low |

This illustrative data highlights the expected trend of higher solubility in polar solvents, particularly those with strong hydrogen bonding capabilities.

Visualizing the Impact of Solvent Polarity

The relationship between solvent polarity and sulfonamide solubility can be visualized to provide a clearer understanding of the underlying principles.

Conclusion

A thorough understanding of the solubility of this compound in organic solvents is essential for its successful development and application. This guide has provided a comprehensive overview of the theoretical principles, predictive approaches, and experimental methodologies necessary to characterize its solubility profile. By systematically applying the principles and protocols outlined herein, researchers can generate the critical data needed to advance their research and development efforts.

References

-

Martin, A., Wu, P. L., & Velasquez, T. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 74(5), 513-518. [Link]

-

Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., Tkachev, V. V., Schaper, K. J., & Raevsky, O. A. (2008). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 53(11), 2599-2605. [Link]

-

Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., Tkachev, V. V., Schaper, K. J., & Raevsky, O. A. (2008). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. [Link]

-

Adibkia, K., Barzegar-Jalali, M., Maheri-Esfanjani, M., & Ghanbarzadeh, S. (2013). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 21(1), 2. [Link]

-

Krebs, H. A., & Speakman, J. C. (1946). The solubility of sulphonamides. British Medical Journal, 1(4436), 47-50. [Link]

-

Bustamante, P., Ochoa, R., Reillo, A., & Escalera, B. (2001). Thermodynamic study of the solubility of some sulfonamides in octanol, water, and the mutually saturated solvents. Journal of the Mexican Chemical Society, 45(4), 182-186. [Link]

-

PubChem. (n.d.). 5-Amino-2-methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

-

Martinez, F., & Gomez, A. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. [Link]

-

SlidePlayer. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

-

International Journal of Novel Research and Development. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]

-

Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

-

Perlovich, G. L., Ryzhakov, A. M., Strakhova, N. N., Kazachenko, V. P., Schaper, K. J., & Raevsky, O. A. (2011). Thermodynamic aspects of solubility process of some sulfonamides. Journal of Pharmaceutical and Biomedical Analysis, 54(1), 222-224. [Link]

-

Synthetic Molecules Pvt. Ltd. (n.d.). 4-(2-Amino Ethyl) Benzene Sulfonamide. [Link]

-

Chemsrc. (n.d.). 5-Amino-2-methyl-N-phenylbenzenesulfonamide. [Link]

-

Sihauli Chemicals Pvt Ltd. (n.d.). 5-amino-2- Methyl Benzene Sulfonamide Manufacturer & Exporter from India. [Link]

-

Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. United States Department of Agriculture. [Link]

-

Ma, X. J., Fang, Z., Ren, L. L., & Wei, P. (2009). 5-Amino-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1815. [Link]

- Google Patents. (n.d.). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.

-

Ma, X. J., Fang, Z., Ren, L. L., & Wei, P. (2009). 5-Amino-2-methyl-benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1815. [Link]

-

Tradeindia. (n.d.). 5 Amino 2 Methyl Benzene Sulfonamide at 1000.00 INR in Mumbai | P C Chem. [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-Amino-2-methyl-benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. produccion.siia.unam.mx [produccion.siia.unam.mx]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Thermodynamic aspects of solubility process of some sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 5-Amino-2-ethylbenzene-1-sulfonamide: Elucidating Molecular Structure and Purity

This technical guide provides a detailed analysis of the spectroscopic characteristics of 5-Amino-2-ethylbenzene-1-sulfonamide, a key benzenesulfonamide derivative. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural confirmation and purity assessment of this compound. The guide emphasizes the rationale behind spectroscopic interpretations, providing a framework for robust analytical validation.

Introduction to this compound and its Analytical Significance

This compound belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry renowned for their wide-ranging biological activities.[1][2] The precise characterization of such molecules is paramount in drug discovery and development to ensure identity, purity, and stability. Spectroscopic techniques offer a non-destructive and highly informative approach to elucidate the molecular structure. This guide will explore the predicted spectroscopic data for this compound, drawing upon fundamental principles and data from structurally related analogs. A clear understanding of its spectroscopic signature is critical for quality control and regulatory compliance.

Molecular Structure and Spectroscopic Correlation

The interpretation of spectroscopic data is fundamentally linked to the molecule's structure. The following diagram illustrates the chemical structure of this compound and the key atoms for spectroscopic analysis.

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). LC-MS with electrospray ionization (ESI) is a common method for compounds of this type.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or ESI for LC-MS.

-

Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500). For structural confirmation, perform tandem MS (MS/MS) to analyze the fragmentation of the parent ion.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of this compound. The predicted NMR, IR, and MS data offer a detailed electronic and vibrational profile of the molecule. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is indispensable for researchers and professionals in the pharmaceutical sciences. The structural insights gained from these spectroscopic techniques are fundamental to ensuring the quality, safety, and efficacy of potential drug candidates.

References

-

Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333–342. Available at: [Link]

-

Ma, X. J., Fang, Z., Ren, L. L., & Wei, P. (2009). 5-Amino-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1815. Available at: [Link]

-

Asker, F. W., et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Available at: [Link]

-

Slideshare. (n.d.). Analysis of sulfonamides. Available at: [Link]

-

ResearchGate. (2017). spectrophotometric method for determination of sulfonamides in water. Available at: [Link]

-

MDPI. (n.d.). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Available at: [Link]

-

Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis and Discovery of 5-Amino-2-ethylbenzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Aminobenzenesulfonamide Scaffold

The aminobenzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. From the pioneering sulfa drugs that revolutionized antibacterial therapy to modern anticancer agents and diuretics, this versatile scaffold continues to be a fertile ground for drug discovery. The specific substitution patterns on the benzene ring allow for the fine-tuning of pharmacological activity, making the synthesis of novel analogs a critical endeavor for the development of new chemical entities.

This guide focuses on a lesser-explored member of this family, 5-Amino-2-ethylbenzene-1-sulfonamide . While not as extensively documented as its methyl analog, which is a key intermediate in the synthesis of the angiogenesis inhibitor Pazopanib, the ethyl-substituted compound represents a valuable building block for the creation of new molecular entities with potentially unique pharmacological profiles. This document provides a comprehensive overview of a proposed synthesis pathway, grounded in established chemical principles, and discusses the potential significance of this compound in the broader context of drug discovery.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached through a two-step process analogous to the well-documented synthesis of its methyl counterpart. This pathway begins with the chlorosulfonation of p-nitroethylbenzene, followed by a simultaneous reduction of the nitro group and amination of the sulfonyl chloride.

Overall Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Part 1: Core Synthesis Protocol

This section details the proposed experimental procedure for the synthesis of this compound. The protocol is based on established methodologies for the synthesis of analogous aminobenzenesulfonamides.

Step 1: Synthesis of 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride

The initial step involves the electrophilic aromatic substitution of p-nitroethylbenzene with chlorosulfonic acid. The electron-withdrawing nitro group directs the incoming chlorosulfonyl group to the position ortho to the ethyl group.

Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

Reagent Addition: Charge the flask with an excess of chlorosulfonic acid (approximately 4-5 molar equivalents relative to p-nitroethylbenzene) and cool the flask in an ice-water bath to 0-5 °C.

-

Slow Addition of Substrate: Add p-nitroethylbenzene dropwise from the dropping funnel to the stirred chlorosulfonic acid over a period of 1-2 hours, ensuring the internal temperature is maintained below 10 °C. The reaction is exothermic, and careful control of the addition rate is crucial to prevent side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-3 hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring. The product, 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride, will precipitate as a solid.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane.

Causality Behind Experimental Choices:

-

The use of excess chlorosulfonic acid serves as both the reactant and the solvent, driving the reaction to completion.

-

Maintaining a low temperature during the initial addition of p-nitroethylbenzene minimizes potential side reactions, such as polysulfonation and charring.

-

The final heating period ensures that the reaction proceeds to completion, maximizing the yield of the desired product.

-

Quenching the reaction on ice is a standard and effective method for both hydrolyzing any remaining chlorosulfonic acid and precipitating the less water-soluble sulfonyl chloride product.

Step 2: Synthesis of this compound

This final step involves the simultaneous reduction of the nitro group to an amine and the conversion of the sulfonyl chloride to a sulfonamide. This can be achieved through catalytic hydrogenation in the presence of ammonia.

Experimental Protocol:

-

Reaction Setup: In a high-pressure hydrogenation vessel (Parr shaker or similar), combine the 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride from Step 1, a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran), and a catalytic amount of a hydrogenation catalyst (e.g., 5-10% Palladium on carbon).

-

Ammonia Addition: Add a solution of ammonia in the chosen solvent (or introduce ammonia gas). The ammonia serves as the nitrogen source for the sulfonamide group.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and heat to a moderate temperature (e.g., 40-50 °C).

-

Reaction Monitoring: Shake the reaction mixture under these conditions until the uptake of hydrogen ceases, indicating the completion of the reduction. The reaction progress can also be monitored by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the vessel, carefully vent the hydrogen, and filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a solid.

Causality Behind Experimental Choices:

-

Palladium on carbon is a highly effective and widely used catalyst for the reduction of aromatic nitro groups.

-

The use of a pressurized hydrogen atmosphere provides the necessary reducing equivalents for the conversion of the nitro group to an amine.

-

The presence of ammonia is essential for the nucleophilic attack on the sulfonyl chloride, forming the desired sulfonamide.

-

Filtration through celite is a standard procedure to effectively remove the solid catalyst from the reaction mixture.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| p-Nitroethylbenzene | C₈H₉NO₂ | 151.16 | Starting material; a pale yellow liquid. |

| 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride | C₈H₈ClNO₄S | 249.67 | Key intermediate; likely a solid at room temperature.[1] |

| This compound | C₈H₁₂N₂O₂S | 200.26 | Final product; expected to be a crystalline solid. |

Discovery and Significance

While the specific discovery of this compound is not prominently documented in scientific literature, its significance can be inferred from the broader importance of the aminobenzenesulfonamide scaffold in drug development. Sulfonamides are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The structural similarity of this compound to the key Pazopanib intermediate, 5-Amino-2-methylbenzenesulfonamide, suggests its potential as a valuable building block in the synthesis of novel kinase inhibitors and other targeted therapies. The ethyl group, in place of a methyl group, can subtly alter the compound's lipophilicity, metabolic stability, and binding interactions with target proteins. These modifications can be leveraged by medicinal chemists to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.

Therefore, this compound represents an under-explored yet potentially valuable tool for the expansion of chemical diversity in drug discovery programs. Its efficient synthesis, as outlined in this guide, opens the door for its incorporation into a variety of synthetic routes aimed at the development of next-generation therapeutics.

References

Sources

An In-depth Technical Guide to the Speculated Mechanism of Action of 5-Amino-2-ethylbenzene-1-sulfonamide

Abstract